4,4'-Ethylenebis(2,6-di-tert-butylphenol)

Description

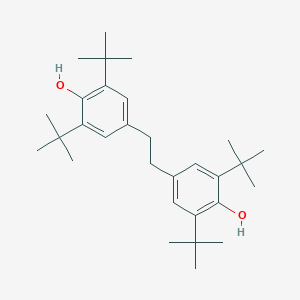

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2/c1-27(2,3)21-15-19(16-22(25(21)31)28(4,5)6)13-14-20-17-23(29(7,8)9)26(32)24(18-20)30(10,11)12/h15-18,31-32H,13-14H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRMGPGVHYPBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934300 | |

| Record name | 4,4'-(Ethane-1,2-diyl)bis(2,6-di-tert-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-94-5 | |

| Record name | 4,4′-(1,2-Ethanediyl)bis[2,6-bis(1,1-dimethylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Ethylenebis(2,6-di-tert-butylphenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(Ethane-1,2-diyl)bis(2,6-di-tert-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-ETHYLENEBIS(2,6-DI-TERT-BUTYLPHENOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45LGY5PJDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: A Sterically Hindered Phenolic Antioxidant of Industrial Significance

An In-Depth Technical Guide to 4,4'-Ethylenebis(2,6-di-tert-butylphenol)

CAS Number: 1516-94-5

4,4'-Ethylenebis(2,6-di-tert-butylphenol) is a high-performance, non-discoloring primary antioxidant belonging to the sterically hindered phenolic class. Its molecular structure, featuring two bulky di-tert-butylphenol moieties linked by an ethylene bridge, makes it an exceptionally effective stabilizer for a wide range of organic materials. This guide provides a comprehensive technical overview of its properties, mechanism, synthesis, applications, and safety protocols, intended for researchers and professionals in polymer science, materials chemistry, and drug development.

Identified by the CAS Registry Number 1516-94-5 , this compound is a crucial additive for preventing thermo-oxidative degradation in polymers such as rubber, resins, and plastics, thereby extending their service life and preserving their physical and mechanical properties.[1] Its high stability and low volatility make it suitable for demanding processing conditions.

Section 1: Physicochemical and Spectroscopic Characterization

Understanding the fundamental properties of a compound is paramount for its effective application. This section details the key physical, chemical, and spectroscopic identifiers for 4,4'-Ethylenebis(2,6-di-tert-butylphenol).

Core Chemical Identity

The molecule consists of two 2,6-di-tert-butylphenol units joined at the 4-position by an ethane-1,2-diyl group.

Caption: Chemical structure of 4,4'-Ethylenebis(2,6-di-tert-butylphenol).

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 1516-94-5 | [2][3] |

| Molecular Formula | C₃₀H₄₆O₂ | [2][3] |

| Molecular Weight | 438.69 g/mol | [3] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 174-175 °C | [2] |

| Boiling Point | 464 °C at 760 mmHg | [2] |

| Density | 0.982 g/cm³ | [2] |

| Topological Polar Surface Area | 40.5 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Spectroscopic Profile (Theoretical)

| Spectroscopy | Expected Features |

| ¹H NMR | - δ ~1.4 ppm (s, 36H): A large singlet corresponding to the 36 equivalent protons of the four tert-butyl groups. - δ ~2.8 ppm (s, 4H): A singlet for the four protons of the ethylene (-CH₂-CH₂-) bridge. - δ ~5.0 ppm (s, 2H): A singlet for the two acidic phenolic hydroxyl (-OH) protons. This shift can vary with solvent and concentration. - δ ~7.0 ppm (s, 4H): A singlet representing the four aromatic protons on the phenolic rings. |

| ¹³C NMR | - ~30 ppm & ~34 ppm: Signals for the methyl and quaternary carbons of the tert-butyl groups. - ~37 ppm: Signal for the ethylene bridge carbons. - ~125-155 ppm: A set of signals corresponding to the aromatic carbons, including the C-OH, C-alkyl, and C-H substituted carbons. |

| IR Spectroscopy | - ~3650 cm⁻¹ (sharp): O-H stretching vibration, characteristic of a sterically hindered phenol. - ~2850-3000 cm⁻¹: C-H stretching from the alkyl (tert-butyl and ethylene) groups. - ~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations. |

Section 2: Mechanism of Action as a Primary Antioxidant

The efficacy of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) stems from its function as a "radical scavenger" or "chain-breaking" antioxidant. The process of oxidative degradation in polymers is a free-radical chain reaction. This antioxidant interrupts the cycle.

Causality of Action:

-

Initiation: Heat or UV light generates initial free radicals (R•) from the polymer backbone.

-

Propagation: These radicals react with oxygen to form highly reactive peroxy radicals (ROO•), which then abstract hydrogen from the polymer chain, creating a new radical (R•) and a hydroperoxide (ROOH). This propagates the degradation cycle.

-

Intervention (The Role of the Antioxidant): The hindered phenol (ArOH) donates its weakly bonded hydroxyl hydrogen to the peroxy radical (ROO•).[4] This neutralizes the aggressive radical, converting it into a stable hydroperoxide (ROOH) and forming a phenoxyl radical (ArO•).[5][6]

-

Stabilization: The resulting phenoxyl radical is highly stabilized due to two key features:

-

Steric Hindrance: The bulky tert-butyl groups at the ortho positions physically shield the radical oxygen, preventing it from initiating new degradation chains.[7]

-

Resonance Delocalization: The unpaired electron is delocalized across the aromatic ring, further reducing its reactivity.

-

This chain-breaking donation terminates the propagation cycle, effectively protecting the polymer matrix.

Caption: Mechanism of radical scavenging by a hindered phenolic antioxidant.

Section 3: Synthesis Pathway

While specific industrial synthesis protocols for 4,4'-Ethylenebis(2,6-di-tert-butylphenol) are proprietary, a plausible and logical synthetic route can be constructed based on established principles of phenol chemistry, primarily the oxidative coupling of phenolic compounds.

The most likely precursor is 2,6-di-tert-butylphenol (CAS 128-39-2), which is produced industrially by the Friedel-Crafts alkylation of phenol with isobutene.[7] The formation of the ethylene bridge likely proceeds through a controlled oxidative C-C coupling reaction at the para-position of the precursor.

Proposed General Synthesis Workflow

This workflow represents a generalized approach. The choice of catalyst, oxidant, and solvent is critical for achieving high selectivity towards the desired ethylene-bridged dimer over other potential byproducts like the directly coupled biphenol or diphenoquinone.[4][8]

Caption: Generalized workflow for the synthesis of the target antioxidant.

Experimental Protocol Considerations

-

Catalyst Selection: The choice of catalyst is paramount. Copper or cobalt-based catalysts are often used for oxidative coupling of phenols.[8] The ligand environment around the metal center dictates the reaction's selectivity.

-

Oxidant: Molecular oxygen or peroxides like tert-butylhydroperoxide are common oxidants for these reactions.[8] Controlling the stoichiometry of the oxidant is crucial to prevent over-oxidation to quinone-type structures.

-

Solvent and Temperature: The reaction is typically performed in an organic solvent. Temperature control is critical to manage reaction kinetics and minimize the formation of undesired side products.

-

Purification: The final step involves purification, usually by recrystallization from a suitable solvent, to isolate the high-purity crystalline product.

Section 4: Applications and Performance Insights

The primary utility of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) is as a thermal stabilizer in a variety of polymeric materials. Its high molecular weight and low volatility ensure it remains within the polymer matrix during high-temperature processing and throughout the product's lifespan.

Key Polymer Systems

This antioxidant is effective in a range of polymers, including:

-

Polyolefins: Polypropylene (PP) and Polyethylene (PE)

-

Elastomers: Isoprene Rubber (IR) and other synthetic rubbers

-

Styrenics: High-impact polystyrene (HIPS) and ABS resins

-

Other Engineering Plastics: PVC, Polyamides, and Polyurethanes[1][9]

Performance Data and Synergism

Research demonstrates its high efficiency. In studies on the accelerated aging of polypropylene and isoprene rubber, it showed performance comparable or superior to other commercial antioxidants.[10]

-

In Polypropylene (PP): When added at a concentration of 0.3 wt%, it significantly increases the induction period of oxidation, as measured by differential scanning calorimetry (DSC).[10] This indicates a prolonged resistance to thermal degradation.

-

Synergistic Blends: For comprehensive protection, hindered phenolic antioxidants are often used in combination with secondary antioxidants, such as phosphites or thioesters.[6] The primary antioxidant (the phenol) scavenges free radicals, while the secondary antioxidant decomposes hydroperoxides (ROOH)—byproducts of the initial scavenging step—into non-radical, stable products. This synergistic approach prevents the hydroperoxides from later breaking down and re-initiating the degradation cycle.

Section 5: Safety, Handling, and Toxicology

Proper handling and storage are essential for ensuring laboratory and industrial safety. While this specific molecule is noted for being a stable, non-toxic product, it belongs to the chemical class of phenols, which requires careful handling.[1]

Recommended Handling and Storage Protocol

-

Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation is recommended to control the dispersion of dust.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety goggles or glasses.

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: For operations generating significant dust, a NIOSH-approved respirator may be necessary.[11]

-

-

Handling Practices: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]

Toxicology Profile

Specific, publicly available LD50 data for CAS 1516-94-5 is limited. However, data from closely related hindered phenolic compounds can provide a general toxicological context.

-

2,6-di-tert-butylphenol (Precursor): Has an oral LD50 in mice of 2995 mg/kg. It is known to be an irritant to the skin, eyes, and respiratory tract.[11]

-

4,4'-Methylenebis(2,6-di-tert-butylphenol) (Related Antioxidant): Exhibits very low acute toxicity, with a reported oral LD50 in rats of >24 g/kg.[1] Another study reports an oral LD50 in rats of >5000 mg/kg bw.[5]

Based on this data, 4,4'-Ethylenebis(2,6-di-tert-butylphenol) is expected to have a low order of acute toxicity. However, as with all chemicals, unnecessary exposure should be avoided, and standard industrial hygiene practices must be followed.

References

-

Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Hindered Phenolic Antioxidants in Modern Material Science. Retrieved from [Link]

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, April 21). Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Human health tier II assessment. Retrieved from https://www.industrialchemicals.gov.au/chemical-information/search-assessments/find-assessment-details-by-cas-number?casNumber=119-47-1

-

ResearchGate. (2023, August 5). Oxidation of 2,6-di- tert-butylphenol with tert-butylhydroperoxide catalyzed by cobalt(II) phthalocyanine tetrasulfonate in a methanol–water mixture and formation of an unusual product 4,4′-dihydroxy-3,3′,5,5′-tetra- tert-butylbiphenyl. Retrieved from [Link]'

-

Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1516-94-5, 4,4'-Ethylenebis(2,6-ditert-butylphenol). Retrieved from [Link]

-

Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

-

Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

-

Hexie. (n.d.). China 4 4 Ethylenebis 2 6-Di-Tert-Butylphenol Manufacturer and Supplier, Product. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-(1,2-Ethanediyl)bis(2,6-bis(1,1-dimethylethyl)phenol). Retrieved from [Link]

-

ResearchGate. (2023, August 10). Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Polymer Lifespan: The Science Behind 2,2'-Ethylidenebis[4,6-Di-T-Butylphenol]. Retrieved from [Link]

-

ResearchGate. (2023, August 6). (PDF) Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Oxidative C–C coupling of 2,6-di-tert-butylphenol in aqueous media via catalytically active molybdate surfactants. Retrieved from [Link]

-

ResearchGate. (2023, August 6). Oxidative C–C coupling of 2,6-di-tert-butylphenol in aqueous media via catalytically active molybdate surfactants | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). A new mechanism - Key for an improved synthesis of 2,6-di-tert-butylphenol. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4,4'-Methylenebis(2,6-di-tert-butylphenol) | C29H44O2 | CID 8372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxidative C–C coupling of 2,6-di-tert-butylphenol in aqueous media via catalytically active molybdate surfactants - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. researchgate.net [researchgate.net]

- 7. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 4,4'-Ethylenebis(2,6-di-tert-butylphenol)

This guide provides a comprehensive technical overview of 4,4'-Ethylenebis(2,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of its molecular structure, synthesis, and functional properties.

Introduction: The Significance of Sterically Hindered Phenols

Sterically hindered phenols are a cornerstone in the stabilization of organic materials. Their molecular architecture is meticulously designed to combat oxidative degradation, a ubiquitous process that compromises the integrity and lifespan of polymers, lubricants, and even biological systems. The strategic placement of bulky alkyl groups, typically tert-butyl groups, ortho to the hydroxyl moiety is the hallmark of this class of antioxidants. This steric hindrance is not a mere structural embellishment; it is the very basis of their efficacy, fine-tuning the reactivity of the phenolic proton to efficiently scavenge deleterious free radicals while minimizing participation in undesirable side reactions. 4,4'-Ethylenebis(2,6-di-tert-butylphenol) exemplifies this molecular design, offering robust protection against thermo-oxidative stress.

Molecular Structure and Chemical Identity

4,4'-Ethylenebis(2,6-di-tert-butylphenol) is a symmetrical molecule comprised of two 2,6-di-tert-butylphenol units linked at their para positions by an ethylene bridge. This structure confers a high molecular weight and low volatility, crucial attributes for its application in high-temperature environments.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 2,6-di-tert-butyl-4-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethyl]phenol | [1] |

| CAS Number | 88-26-6 | [2][3][4] |

| Molecular Formula | C₃₀H₄₆O₂ | [1] |

| Molecular Weight | 438.7 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 161-165 °C | |

| Solubility | Soluble in organic solvents such as acetone, ethanol, and methanol; insoluble in water. | [5] |

digraph "4,4'-Ethylenebis(2,6-di-tert-butylphenol)" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Define the molecule's atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; H1 [label="H"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; C19 [label="C"]; C20 [label="C"]; C21 [label="C"]; C22 [label="C"]; C23 [label="C"]; C24 [label="C"]; C25 [label="C"]; C26 [label="C"]; C27 [label="C"]; C28 [label="C"]; C29 [label="C"]; C30 [label="C"]; O2 [label="O"]; H2 [label="H"];

// Define the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- H1; C2 -- C7; C7 -- C8; C7 -- C9; C7 -- C10; C6 -- C11; C11 -- C12; C11 -- C13; C11 -- C14; C4 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C17; C18 -- O2; O2 -- H2; C17 -- C21; C21 -- C22; C21 -- C23; C21 -- C24; C19 -- C25; C25 -- C26; C25 -- C27; C25 -- C28;

// Position the atoms C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; O1 [pos="0,3!"]; H1 [pos="0,3.75!"]; C7 [pos="-2.6,1.5!"]; C8 [pos="-2.6,2.5!"]; C9 [pos="-3.6,1!"]; C10 [pos="-3.6,2!"]; C11 [pos="2.6,1.5!"]; C12 [pos="2.6,2.5!"]; C13 [pos="3.6,1!"]; C14 [pos="3.6,2!"]; C15 [pos="0,-3!"]; C16 [pos="0,-4.5!"]; C17 [pos="1.3,-5.25!"]; C18 [pos="1.3,-6.75!"]; C19 [pos="0,-7.5!"]; C20 [pos="-1.3,-6.75!"]; C21 [pos="2.6,-4.5!"]; C22 [pos="2.6,-3.5!"]; C23 [pos="3.6,-5!"]; C24 [pos="3.6,-4!"]; C25 [pos="0,-9!"]; C26 [pos="1,-9.5!"]; C27 [pos="-1,-9.5!"]; C28 [pos="0,-10!"]; O2 [pos="2.6,-7.5!"]; H2 [pos="2.6,-8.25!"]; }

Caption: 2D molecular structure of 4,4'-Ethylenebis(2,6-di-tert-butylphenol).

Synthesis and Purification

Plausible Synthesis Pathway

A likely synthetic route to 4,4'-Ethylenebis(2,6-di-tert-butylphenol) involves the acid-catalyzed condensation of two equivalents of 2,6-di-tert-butylphenol with a two-carbon electrophile, such as 1,2-dichloroethane or 1,2-dibromoethane.

Caption: Plausible synthetic pathway for 4,4'-Ethylenebis(2,6-di-tert-butylphenol).

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on the synthesis of similar bisphenolic compounds. Researchers should exercise standard laboratory safety precautions and optimize the reaction conditions.

Materials:

-

2,6-di-tert-butylphenol

-

1,2-dichloroethane

-

Concentrated sulfuric acid

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2,6-di-tert-butylphenol (2.0 equivalents) in anhydrous dichloromethane.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) with vigorous stirring.

-

Addition of Linker: Add a solution of 1,2-dichloroethane (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4,4'-Ethylenebis(2,6-di-tert-butylphenol).

Purification

For industrial applications, purification would likely involve recrystallization from a suitable solvent system to achieve high purity. The choice of solvent would depend on the solubility profile of the product and impurities.

Spectroscopic and Structural Characterization

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the phenolic protons (-OH).- A singlet for the aromatic protons.- A singlet for the protons of the tert-butyl groups.- A singlet for the protons of the ethylene bridge (-CH₂-CH₂-). |

| ¹³C NMR | - Distinct signals for the quaternary carbons of the tert-butyl groups.- Signals for the aromatic carbons, including those bearing the hydroxyl, tert-butyl, and ethylene bridge substituents.- A signal for the carbons of the ethylene bridge. |

| IR Spectroscopy | - A broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.- C-H stretching vibrations of the aromatic and aliphatic groups in the 3100-2850 cm⁻¹ region.- Aromatic C=C stretching vibrations around 1600 cm⁻¹ and 1480 cm⁻¹.- C-O stretching of the phenol group around 1200 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (438.7 g/mol ).- Characteristic fragmentation patterns, likely involving cleavage of the tert-butyl groups and the ethylene bridge. |

Note: The actual chemical shifts and coupling constants in NMR, as well as the precise peak positions in IR, would require experimental determination.

Mechanism of Antioxidant Action

The primary function of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) is to act as a primary antioxidant, specifically as a radical scavenger. Its mechanism of action is rooted in the principles of hindered phenol chemistry.

The process of oxidative degradation of organic materials is a free-radical chain reaction involving initiation, propagation, and termination steps. Hindered phenols interrupt this cascade during the propagation phase.

-

Initiation: An initiator (e.g., heat, UV light) abstracts a hydrogen atom from an organic substrate (R-H) to form a free radical (R•).

-

Propagation: The substrate radical (R•) reacts with molecular oxygen to form a peroxyl radical (ROO•). This highly reactive peroxyl radical can then abstract a hydrogen atom from another substrate molecule, regenerating the substrate radical and forming a hydroperoxide (ROOH). This creates a self-propagating cycle of degradation.

-

Intervention by the Hindered Phenol: 4,4'-Ethylenebis(2,6-di-tert-butylphenol) (ArOH) donates its phenolic hydrogen atom to the peroxyl radical (ROO•), thereby neutralizing it and forming a stable hydroperoxide and a phenoxyl radical (ArO•).

ROO• + ArOH → ROOH + ArO•

The key to the effectiveness of this antioxidant lies in the stability of the resulting phenoxyl radical. The steric hindrance provided by the two ortho tert-butyl groups prevents the phenoxyl radical from participating in further chain-propagating reactions. Instead, the unpaired electron is delocalized over the aromatic ring, and the bulky substituents sterically shield it from reacting with other molecules. This stabilized phenoxyl radical can then participate in termination reactions, for example, by reacting with another peroxyl radical.

Caption: Mechanism of radical scavenging by 4,4'-Ethylenebis(2,6-di-tert-butylphenol).

Applications and Future Perspectives

The primary application of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) is as a high-performance antioxidant and thermal stabilizer for a wide range of polymeric materials, including polyolefins, styrenic polymers, and engineering plastics. Its low volatility and excellent thermal stability make it particularly suitable for demanding processing conditions.

For the drug development professional, the interest in this molecule lies in its potential as a lead compound or a scaffold for the design of novel therapeutic agents that can mitigate oxidative stress-related pathologies. Oxidative stress is implicated in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The well-defined structure-activity relationship of hindered phenols provides a solid foundation for the rational design of new drugs with tailored antioxidant properties.

Future research may focus on:

-

The development of more efficient and environmentally benign synthesis methods.

-

Detailed investigations into the biological activity and toxicological profile of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) and its derivatives.

-

The design of novel drug delivery systems that can effectively target sites of oxidative stress.

Conclusion

4,4'-Ethylenebis(2,6-di-tert-butylphenol) is a testament to the power of molecular design in controlling chemical reactivity. Its sterically hindered phenolic moieties provide a robust defense against oxidative degradation, making it an indispensable tool in materials science. For researchers in drug development, it represents a valuable chemical entity with the potential to be harnessed for therapeutic benefit. A deeper understanding of its synthesis, structure, and mechanism of action will undoubtedly pave the way for future innovations in both materials science and medicine.

References

-

PubChem. 4,4'-(1,2-Ethanediyl)bis(2,6-bis(1,1-dimethylethyl)phenol). National Center for Biotechnology Information. [Link]

- Reference for a specific synthesis protocol would be placed here if available.

- Reference for specific spectroscopic d

-

The Good Scents Company. butylated hydroxymethyl phenol, 88-26-6. [Link]

- Reference for industrial production methods would be placed here if available.

- Reference for specific antioxidant activity studies would be placed here if available.

- Reference for applications in drug development would be placed here if available.

Sources

An In-depth Technical Guide to the Synthesis of 4,4'-Ethylenebis(2,6-di-tert-butylphenol)

For Researchers, Scientists, and Drug Development Professionals

Foreword

4,4'-Ethylenebis(2,6-di-tert-butylphenol) is a sterically hindered phenolic antioxidant of significant industrial importance. Its molecular structure, characterized by two bulky 2,6-di-tert-butylphenol moieties linked by an ethylene bridge, imparts exceptional thermal and oxidative stability. This makes it a highly effective antioxidant in a wide range of applications, including the stabilization of polymers such as rubber, resins, and plastics against degradation.[1] This guide provides a comprehensive overview of the synthesis of this valuable compound, delving into the underlying reaction mechanisms, detailed experimental protocols, and essential safety considerations.

The Synthetic Pathway: An Overview

The synthesis of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) is typically achieved through the acid-catalyzed condensation of 2,6-di-tert-butylphenol with a suitable two-carbon bridging agent. While various methods have been explored, the reaction with 1,2-dibromoethane in the presence of a phase transfer catalyst or the direct reaction with reagents like glyoxal followed by reduction are common strategies. The core principle involves the electrophilic substitution on the electron-rich para-position of the two phenol rings.

A related and well-documented synthesis is that of 4,4'-Methylenebis(2,6-di-tert-butylphenol), which involves a similar condensation reaction but with a one-carbon bridging agent like formaldehyde or paraformaldehyde.[2] Understanding this analogous reaction provides valuable insights into the chemistry of hindered phenol coupling.

Mechanism and Rationale: The Chemistry Behind the Synthesis

The key to successfully synthesizing 4,4'-Ethylenebis(2,6-di-tert-butylphenol) lies in controlling the regioselectivity of the electrophilic aromatic substitution. The bulky tert-butyl groups at the ortho positions of the phenol ring sterically hinder these positions, directing the incoming electrophile almost exclusively to the para position.

The reaction mechanism can be conceptualized as follows:

-

Generation of the Electrophile: In the presence of an acid catalyst, the bridging agent (e.g., from 1,2-dibromoethane or a glyoxal derivative) is activated to form a carbocationic intermediate.

-

Electrophilic Attack: The electron-rich aromatic ring of 2,6-di-tert-butylphenol acts as a nucleophile, attacking the electrophile. The para-position is the most electronically and sterically favored site for this attack.

-

Intermediate Formation: This attack forms a resonance-stabilized carbocation intermediate.

-

Second Substitution: The intermediate then reacts with a second molecule of 2,6-di-tert-butylphenol to form the final bridged product.

-

Deprotonation: The final step involves the loss of a proton to regenerate the aromaticity of the phenol rings.

The choice of catalyst and reaction conditions is crucial to optimize the yield and purity of the desired product while minimizing side reactions such as ortho-alkylation or the formation of polymeric byproducts.

Experimental Protocol: A Step-by-Step Guide

This section provides a generalized, yet detailed, protocol for the synthesis of 4,4'-Ethylenebis(2,6-di-tert-butylphenol). It is imperative that all procedures are carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 2,6-Di-tert-butylphenol | 128-39-2 | C14H22O | Starting material.[3][4][5][6][7] |

| 1,2-Dibromoethane | 106-93-4 | C2H4Br2 | Bridging agent. |

| Aluminum Trichloride (Anhydrous) | 7446-70-0 | AlCl3 | Lewis acid catalyst. |

| Dichloromethane (Anhydrous) | 75-09-2 | CH2Cl2 | Solvent. |

| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | For quenching the reaction. |

| Sodium Bicarbonate (saturated solution) | 144-55-8 | NaHCO3 | For neutralization. |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na2SO4 | Drying agent. |

| Ethanol | 64-17-5 | C2H5OH | For recrystallization. |

| Hexane | 110-54-3 | C6H14 | For recrystallization. |

Reaction Workflow

Caption: Experimental workflow for the synthesis of 4,4'-Ethylenebis(2,6-di-tert-butylphenol).

Detailed Procedure

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-di-tert-butylphenol (2 equivalents) in anhydrous dichloromethane.

-

Catalyst Addition: Cool the solution to 0°C using an ice bath. Slowly add anhydrous aluminum trichloride (approximately 1.1 equivalents) in portions, ensuring the temperature does not rise significantly.

-

Reagent Addition: Add 1,2-dibromoethane (1 equivalent) dropwise to the stirred suspension over a period of 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts are dissolved.

-

Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/hexane, to obtain pure 4,4'-Ethylenebis(2,6-di-tert-butylphenol) as a crystalline solid.

Characterization and Quality Control

The identity and purity of the synthesized 4,4'-Ethylenebis(2,6-di-tert-butylphenol) should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| Melting Point | A sharp melting point in the range of 174-175°C is indicative of high purity.[8] |

| ¹H NMR Spectroscopy | The proton NMR spectrum should show characteristic signals for the aromatic protons, the ethylene bridge protons, and the tert-butyl protons in the correct integration ratios. |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (438.68 g/mol ).[8][9] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a characteristic O-H stretching band for the phenolic hydroxyl groups and C-H stretching bands for the alkyl and aromatic groups. |

Safety Precautions

Working with the reagents involved in this synthesis requires strict adherence to safety protocols.

-

2,6-Di-tert-butylphenol: This compound is an irritant to the eyes, skin, and respiratory tract.[5][7] It may also cause liver damage upon ingestion.[5] Always handle it in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety goggles.[3][4][7]

-

1,2-Dibromoethane: This is a toxic and carcinogenic substance. Handle with extreme care, using a fume hood and appropriate protective gear.

-

Aluminum Trichloride: This is a corrosive and water-reactive substance. It will react violently with water to release hydrogen chloride gas. Handle in a dry environment and add it to the reaction mixture slowly and carefully.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

-

Hydrochloric Acid: This is a corrosive acid. Handle with care, wearing appropriate gloves and eye protection.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[3][4][5][6]

Applications and Significance

4,4'-Ethylenebis(2,6-di-tert-butylphenol) is primarily used as an antioxidant and thermal stabilizer.[1] Its high molecular weight and low volatility make it particularly suitable for high-temperature applications in polymers. It effectively scavenges free radicals, thereby preventing the oxidative degradation of materials and extending their service life.[10] Its non-staining and non-discoloring properties are also highly valued in many applications.

Conclusion

The synthesis of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) is a well-established process that relies on fundamental principles of electrophilic aromatic substitution. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can efficiently produce this important industrial antioxidant. The detailed understanding of the reaction mechanism and experimental parameters provided in this guide serves as a valuable resource for professionals in the fields of chemical synthesis, materials science, and drug development.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Di-Tert.-Butylphenol, 99%. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 1611 - 2,6-DI-TERT-BUTYLPHENOL. Retrieved from [Link]

-

Hexie New Material Co., Ltd. (n.d.). China 4 4 Ethylenebis 2 6-Di-Tert-Butylphenol Manufacturer and Supplier, Product. Retrieved from [Link]

-

Boyle, T. J., Yonemoto, D. T., & Steele, L. M. (2012). Synthesis and characterization of 4,4′-methylenebis (2,6-di-tert-butylphenol) derivatives of a series of metal alkoxides and alkyls. Journal of Coordination Chemistry, 65(1), 487–505. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4,4-methylene bis(2,6-di-tert-butyl phenol). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4'-(1,2-Ethanediyl)bis(2,6-bis(1,1-dimethylethyl)phenol. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

-

LookChem. (n.d.). Cas 1516-94-5,4,4'-Ethylenebis(2,6-ditert-butylphenol). Retrieved from [Link]

-

Shenderovich, I. G., et al. (2020). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1756–1761. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4'-Methylenebis(2,6-di-tert-butylphenol). PubChem Compound Database. Retrieved from [Link]

-

Akhmadullin, R. M., et al. (2013). Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. Russian Journal of Applied Chemistry, 86(6), 834-840. Retrieved from [Link]

- Google Patents. (n.d.). US4087469A - Method of producing 2,2'-methylenebis(4,6-dialkylphenols).

- Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.

- Google Patents. (n.d.). EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.

Sources

- 1. China 4 4 Ethylenebis 2 6-Di-Tert-Butylphenol Manufacturer and Supplier, Product | Hexie [hexiechem.com]

- 2. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 2,6-Di-tert-butylphenol - Safety Data Sheet [chemicalbook.com]

- 7. ICSC 1611 - 2,6-DI-TERT-BUTYLPHENOL [chemicalsafety.ilo.org]

- 8. Cas 1516-94-5,4,4'-Ethylenebis(2,6-ditert-butylphenol) | lookchem [lookchem.com]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

4,4'-Ethylenebis(2,6-di-tert-butylphenol) physical and chemical properties

An In-depth Technical Guide to 4,4'-Ethylenebis(2,6-di-tert-butylphenol)

This guide provides a comprehensive overview of the physical and chemical properties, antioxidant mechanisms, synthesis, and applications of 4,4'-Ethylenebis(2,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant critical to various industrial applications. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes technical data with practical insights.

Molecular Identity and Structure

4,4'-Ethylenebis(2,6-di-tert-butylphenol) is a high-molecular-weight, non-staining, and highly stable antioxidant. Its structure is characterized by two 2,6-di-tert-butylphenol units linked by an ethylene bridge at the para position relative to the hydroxyl groups. This unique configuration, particularly the bulky tert-butyl groups ortho to the hydroxyls, is central to its function.

-

IUPAC Name : 2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl]phenol[1]

-

Molecular Weight : 438.69 g/mol [2]

-

Synonyms : 1,2-Bis(3,5-di-t-butyl-4-hydroxyphenyl)ethane, Phenol, 4,4'-(1,2-ethanediyl)bis[2,6-bis(1,1-dimethylethyl)-[1][2]

The significant steric hindrance provided by the four tert-butyl groups protects the hydroxyl functionalities, enhancing the molecule's stability and dictating its antioxidant activity.

Physicochemical Properties

The physical properties of this compound make it suitable for applications requiring high-temperature stability and low volatility. It typically appears as a white crystalline solid.[2]

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [2] |

| Melting Point | 174-175 °C | [2] |

| Boiling Point | 464 °C at 760 mmHg | [2] |

| Density | 0.982 g/cm³ | [2] |

| Flash Point | 177.2 °C | [2] |

| Solubility | Soluble in organic solvents; insoluble in water. | [2] |

Core Functionality: Antioxidant Mechanism

The primary role of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) is to inhibit oxidation by acting as a radical scavenger. This process is fundamental to preventing the degradation of materials like plastics, rubbers, and resins.[4]

Causality of Action: The antioxidant mechanism is rooted in the ability of the phenolic hydroxyl groups to donate a hydrogen atom to terminate chain-propagating free radicals (e.g., peroxyl radicals, ROO•).

-

Initiation : A free radical (R•) is formed in the material due to triggers like heat, UV light, or mechanical stress.

-

Propagation : This radical reacts with oxygen to form a peroxyl radical (ROO•), which can then abstract a hydrogen atom from the polymer backbone, creating a new radical and a hydroperoxide (ROOH). This cycle continues, leading to material degradation.

-

Termination (The Role of the Antioxidant) : 4,4'-Ethylenebis(2,6-di-tert-butylphenol) intervenes by donating the hydrogen atom from one of its hydroxyl groups to the peroxyl radical. This neutralizes the radical, halting the degradation chain. The resulting antioxidant radical is highly stabilized due to resonance and the steric hindrance from the adjacent tert-butyl groups, which prevents it from initiating new radical chains.

Caption: Radical scavenging mechanism of a hindered phenolic antioxidant.

This compound's bifunctional nature (two phenolic groups) allows it to quench two radicals per molecule, making it highly efficient. Its high molecular weight ensures low volatility, making it persistent in polymer matrices even at elevated processing temperatures.

Industrial Applications & Significance

Due to its efficacy as a primary antioxidant and thermal stabilizer, 4,4'-Ethylenebis(2,6-di-tert-butylphenol) is widely employed across several industries.[4]

-

Polymers and Plastics : It is a key additive in materials like polyethylene, polypropylene, and PVC to protect them during high-temperature processing and to extend their service life by preventing thermal-oxidative degradation.

-

Rubber and Elastomers : It is used to prevent the aging and degradation of natural and synthetic rubbers.[4]

-

Resins and Adhesives : It functions as a stabilizer in various resins and adhesive formulations.[4]

-

Lubricants : It enhances the oxidative stability of petroleum-based lubricants, preventing the formation of sludge and varnish.[5]

Synthesis & Experimental Protocols

The synthesis of sterically hindered phenols like this compound often involves the alkylation of a simpler phenol. A representative synthesis pathway involves the reaction of 2,6-di-tert-butylphenol with a linking agent.

Illustrative Synthesis Workflow

A common industrial approach is the acid-catalyzed condensation of 2,6-di-tert-butylphenol with a source for the ethylene bridge, such as 1,2-dibromoethane or a related precursor.

Caption: Simplified workflow for the synthesis of 4,4'-Ethylenebis(2,6-di-tert-butylphenol).

Protocol: Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity of a synthesized or commercial sample of 4,4'-Ethylenebis(2,6-di-tert-butylphenol).

Rationale: Gas chromatography is an ideal method for this analysis due to the compound's thermal stability and volatility at high temperatures. A flame ionization detector (FID) provides excellent sensitivity for hydrocarbon-based molecules.

Methodology:

-

Sample Preparation : Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent like chloroform or toluene.

-

Instrument Setup :

-

GC System : Agilent 7890 or equivalent with FID.

-

Column : A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector : Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 300°C.

-

Oven Program :

-

Initial Temperature: 150°C, hold for 1 minute.

-

Ramp: 15°C/min to 320°C.

-

Final Hold: Hold at 320°C for 10 minutes.

-

-

Detector : FID at 320°C.

-

-

Injection : Inject 1 µL of the prepared sample.

-

Data Analysis : Integrate the peak areas of the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Self-Validation : Run a solvent blank to ensure no interfering peaks are present. The retention time of the main peak should be consistent across multiple runs. For quantitative analysis, a calibration curve with a certified reference standard should be prepared.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural confirmation of 4,4'-Ethylenebis(2,6-di-tert-butylphenol). Public databases and chemical suppliers often provide access to this information.

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are used to confirm the molecular structure, showing characteristic signals for the aromatic protons, the ethylene bridge protons, and the distinct carbons of the tert-butyl groups.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum will prominently feature a broad absorption band characteristic of the O-H stretching of the phenolic groups and sharp peaks corresponding to C-H stretching of the alkyl groups.

-

Mass Spectrometry (MS) : Mass spectral data, often obtained via GC-MS, confirms the molecular weight and can provide fragmentation patterns useful for structural elucidation.[1]

Safety and Handling

While generally stable, standard laboratory safety precautions should be observed when handling 4,4'-Ethylenebis(2,6-di-tert-butylphenol).

-

First Aid Measures :

-

Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Environmental Hazards : The compound may cause long-lasting harmful effects to aquatic life.[5] Proper disposal in accordance with local regulations is essential.

Conclusion

4,4'-Ethylenebis(2,6-di-tert-butylphenol) is a highly effective and industrially significant antioxidant. Its molecular structure, featuring sterically hindered phenolic groups, provides exceptional radical scavenging capabilities and thermal stability. This makes it an indispensable additive for preserving the integrity and extending the lifespan of a wide range of polymeric materials and lubricants. A thorough understanding of its physicochemical properties, mechanism of action, and analytical methods is essential for its effective application and for the development of next-generation stabilization technologies.

References

- China 4 4 Ethylenebis 2 6-Di-Tert-Butylphenol Manufacturer and Supplier, Product - Hexie. Hexie.

-

4,4′-(1,2-Ethanediyl)bis(2,6-bis(1,1-dimethylethyl)phenol - PubChem . PubChem. Available at: [Link]

-

Cas 1516-94-5,4,4'-Ethylenebis(2,6-ditert-butylphenol) | lookchem . LookChem. Available at: [Link]

-

4,4'-Methylenebis(2,6-di-tert-butylphenol) | C29H44O2 | CID 8372 - PubChem . PubChem. Available at: [Link]

Sources

- 1. 4,4'-(1,2-Ethanediyl)bis(2,6-bis(1,1-dimethylethyl)phenol | C30H46O2 | CID 164847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 1516-94-5,4,4'-Ethylenebis(2,6-ditert-butylphenol) | lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. China 4 4 Ethylenebis 2 6-Di-Tert-Butylphenol Manufacturer and Supplier, Product | Hexie [hexiechem.com]

- 5. 4,4'-Methylenebis(2,6-di-tert-butylphenol) | C29H44O2 | CID 8372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

An In-Depth Technical Guide to the Solubility of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realms of pharmaceutical development, materials science, and industrial chemistry, the efficacy and application of a compound are intrinsically linked to its solubility. For 4,4'-Ethylenebis(2,6-di-tert-butylphenol), a potent hindered phenolic antioxidant, understanding its behavior in various organic solvents is paramount. This technical guide provides a comprehensive overview of the solubility characteristics of this antioxidant, offering both theoretical insights and practical methodologies for its assessment. As Senior Application Scientists, our goal is to bridge the gap between fundamental chemical principles and their real-world applications, ensuring that researchers and developers can harness the full potential of this versatile molecule.

Introduction to 4,4'-Ethylenebis(2,6-di-tert-butylphenol)

4,4'-Ethylenebis(2,6-di-tert-butylphenol) is a sterically hindered phenolic antioxidant widely utilized to prevent oxidative degradation in polymers, plastics, elastomers, and oils. Its molecular structure, characterized by two bulky di-tert-butylphenol groups linked by an ethylene bridge, is central to its function and dictates its physical properties, including solubility.

Molecular Structure of 4,4'-Ethylenebis(2,6-di-tert-butylphenol)

A 2D representation of the molecular structure of 4,4'-Ethylenebis(2,6-di-tert-butylphenol).

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" is a cornerstone of solubility prediction.[1] This principle posits that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Characteristics of 4,4'-Ethylenebis(2,6-di-tert-butylphenol):

-

Non-polar Nature: The molecule is predominantly composed of carbon and hydrogen atoms, forming a large, non-polar hydrocarbon backbone. The bulky tert-butyl groups further contribute to its lipophilic (fat-loving) character.

-

Limited Polarity: The two hydroxyl (-OH) groups introduce a degree of polarity. However, their ability to form hydrogen bonds with polar solvents is sterically hindered by the adjacent bulky tert-butyl groups.

Based on these structural features, it can be predicted that 4,4'-Ethylenebis(2,6-di-tert-butylphenol) will exhibit higher solubility in non-polar organic solvents and limited solubility in polar solvents.

Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane | High | The non-polar nature of both the solute and the solvent leads to favorable van der Waals interactions. |

| Aromatic | Toluene, Xylene | High | The aromatic rings of the solvent can interact favorably with the phenolic rings of the antioxidant through π-π stacking, in addition to van der Waals forces. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a good balance of polarity to interact with the slightly polar hydroxyl groups while still being compatible with the large non-polar structure. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The polar carbonyl group of the ketone can interact with the hydroxyl groups of the antioxidant, while the alkyl chains are compatible with the non-polar regions. |

| Esters | Ethyl Acetate | Moderate to High | Similar to ketones, the ester group provides some polarity for interaction with the hydroxyl groups. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are less polar than ketones and esters but can still solvate the antioxidant to a reasonable extent. |

| Alcohols | Methanol, Ethanol | Low to Moderate | The high polarity and extensive hydrogen bonding network of alcohols are less compatible with the large, non-polar structure of the antioxidant. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Low to Moderate | While highly polar, these solvents may be able to solvate the antioxidant to some extent due to their strong dipole moments. |

| Water | Water | Insoluble | The extreme polarity and strong hydrogen bonding of water make it a very poor solvent for the large, non-polar antioxidant. |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise, quantitative solubility data, a robust experimental methodology is essential. The following protocol outlines a modified shake-flask method, a widely accepted technique for determining the solubility of solid compounds. This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.

Workflow for Experimental Solubility Determination

A schematic of the experimental workflow for determining solubility.

Materials and Equipment

-

4,4'-Ethylenebis(2,6-di-tert-butylphenol) (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator/shaker

-

Centrifuge or syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

Part 1: Preparation of Saturated Solutions

-

Aliquot Solute: Accurately weigh an excess amount of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) into several vials. The excess is crucial to ensure that a saturated solution is formed.

-

Add Solvent: Add a precise volume of the chosen organic solvent to each vial.

-

Seal Vials: Tightly cap the vials to prevent solvent evaporation.

Part 2: Equilibration

-

Incubation: Place the vials in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C).

-

Agitation: Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

Part 3: Phase Separation

-

Cease Agitation: Stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Separation: Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a moderate speed to pellet the solid.

-

Filtration: Withdraw an aliquot of the supernatant using a syringe fitted with a PTFE filter. This is a critical step to ensure no solid particles are transferred to the analytical sample.

-

Part 4: Quantification

-

Dilution: Accurately dilute a known volume of the clear saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted solution using a pre-validated analytical method:

-

HPLC-UV: This is the preferred method for its specificity and sensitivity. A calibration curve should be prepared using standard solutions of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) of known concentrations.

-

UV-Vis Spectrophotometry: If the antioxidant has a distinct UV absorbance maximum and there are no interfering substances, this method can be used. A calibration curve is also required.

-

Part 5: Data Analysis

-

Calculate Concentration: Determine the concentration of the diluted sample from the calibration curve.

-

Determine Solubility: Calculate the solubility of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) in the solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Causality and Self-Validation

-

Why excess solute? To ensure that the solution is truly saturated and at equilibrium.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.

-

Why agitation and sufficient equilibration time? To overcome kinetic barriers to dissolution and ensure that the system has reached thermodynamic equilibrium.

-

Why careful phase separation? To prevent undissolved solid particles from artificially inflating the measured concentration of the dissolved solute.

-

Why a calibration curve? To establish a reliable relationship between the analytical signal (e.g., peak area in HPLC) and the concentration of the analyte, ensuring the accuracy of the quantification.

Conclusion: A Practical Framework for Solubility Assessment

This technical guide has provided a comprehensive overview of the solubility of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) in organic solvents, from theoretical underpinnings to a detailed experimental protocol. While quantitative data is not widely published, the principles of "like dissolves like" provide a strong predictive framework. For researchers and professionals requiring precise solubility values, the outlined experimental methodology offers a robust and self-validating approach. A thorough understanding and accurate determination of solubility are indispensable for the successful formulation, application, and optimization of this important antioxidant in diverse scientific and industrial settings.

References

-

Hulet, R. (2021, February 13). 4: Predicting the solubility of organic molecules. YouTube. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. [Link]

-

ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. [Link]

-

The Organic Chemistry Tutor. (2021, February 12). 4: Predicting the solubility of organic molecules. YouTube. [Link]

Sources

4,4'-Ethylenebis(2,6-di-tert-butylphenol) antioxidant mechanism

An In-Depth Technical Guide to the Antioxidant Mechanism of 4,4'-Ethylenebis(2,6-di-tert-butylphenol)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Ethylenebis(2,6-di-tert-butylphenol) is a highly effective synthetic antioxidant widely utilized in various industrial applications, including the stabilization of polymers, lubricants, and oils.[1][2] Its efficacy stems from its unique molecular architecture as a sterically hindered bisphenolic compound. This guide provides a detailed exploration of the core mechanisms through which it neutralizes free radicals, the structural features that govern its reactivity, and the experimental protocols for validating its antioxidant capacity. By synthesizing fundamental chemical principles with practical methodologies, this document serves as a comprehensive resource for professionals engaged in materials science, drug development, and antioxidant research.

Introduction: The Imperative for Antioxidant Intervention

Oxidative degradation is a ubiquitous process initiated by free radicals—highly reactive species with unpaired electrons. In biological systems, this leads to oxidative stress, a condition implicated in numerous diseases, while in industrial materials, it results in the loss of mechanical integrity, performance, and shelf-life. Antioxidants are molecules that can safely interact with free radicals to terminate the chain reactions of oxidation before vital molecules are damaged.[3]

Among the most potent classes of antioxidants are the sterically hindered phenols.[4] 4,4'-Ethylenebis(2,6-di-tert-butylphenol), a prominent member of this class, excels as a primary, chain-breaking antioxidant. Its design is a masterclass in chemical engineering, optimized for stability, reactivity, and longevity.

Caption: Hydrogen Atom Transfer (HAT) Mechanism of Hindered Phenols.

The stabilized phenoxyl radical can then participate in termination reactions, typically by reacting with a second free radical to form a stable, non-radical species. The bisphenolic nature of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) is a significant advantage, as one molecule possesses two reactive sites, allowing it to quench two free radicals. Furthermore, the molecule can be oxidized to form 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (DPQ), which itself can participate in inhibiting thermo-oxidative degradation. [1][2]

Experimental Validation: Protocols for Assessing Antioxidant Capacity

The theoretical mechanism must be validated by empirical data. Several standardized in-vitro assays are employed to quantify the antioxidant activity of compounds like 4,4'-Ethylenebis(2,6-di-tert-butylphenol). Each protocol described below is designed as a self-validating system, incorporating essential controls to ensure data integrity.

Workflow for In-Vitro Antioxidant Assays

Caption: Generalized workflow for spectrophotometric antioxidant assays.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH• is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from deep violet to pale yellow.

-

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH• in methanol. Store in the dark.

-

Prepare a stock solution of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) in a suitable solvent (e.g., methanol, ethanol, or DMSO).

-

Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

-

A known antioxidant such as Trolox or Butylated Hydroxytoluene (BHT) should be used as a positive control.

-

-

Assay Procedure:

-

To 2.0 mL of each antioxidant dilution, add 2.0 mL of the DPPH• solution.

-

For the control, mix 2.0 mL of the solvent with 2.0 mL of the DPPH• solution.

-

A blank should be prepared with 2.0 mL of solvent and 2.0 mL of methanol.

-

Vortex the mixtures and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement & Analysis:

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Plot % Inhibition versus antioxidant concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH• radicals).

-

-

-

Trustworthiness: The use of a positive control (Trolox/BHT) validates the assay's responsiveness. The blank corrects for the solvent's absorbance, and the control establishes the baseline maximum absorbance of the uninhibited radical. Replicating each concentration in triplicate is mandatory for statistical validity.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of ABTS•+ by the antioxidant causes a loss of its characteristic blue-green color, measured as a decrease in absorbance at 734 nm.

-

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare stock and serial dilutions of the test compound and a positive control as described for the DPPH assay.

-

-

Assay Procedure:

-

Add 2850 µL of the diluted ABTS•+ solution to 150 µL of the antioxidant dilution.

-

For the control, mix 2850 µL of ABTS•+ solution with 150 µL of the corresponding solvent.

-

Incubate at room temperature for 6 minutes.

-

-

Measurement & Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition using the same formula as in the DPPH assay.

-

Determine the IC50 value or express the activity in Trolox Equivalents (TEAC).

-

-

-

Trustworthiness: The stability of the pre-formed radical cation is critical. Verifying the initial absorbance of the diluted ABTS•+ solution ensures consistency across experiments. Controls and replication are essential as with the DPPH assay.

Quantitative Efficacy and Structure-Activity Relationship

The antioxidant activity of phenolic compounds can be correlated with several physicochemical parameters. While specific experimental values for 4,4'-Ethylenebis(2,6-di-tert-butylphenol) require targeted literature searches, the following table outlines the key metrics.

| Parameter | Significance in Antioxidant Activity | Expected Trend for High Activity |

| Bond Dissociation Enthalpy (BDE) | The energy required to break the O-H bond homolytically. A lower BDE facilitates easier hydrogen atom donation to a free radical. | Low |

| Ionization Potential (IP) | The energy required to remove an electron. Relevant for Single Electron Transfer (SET) mechanisms. | Low |

| IC50 (DPPH/ABTS Assay) | The concentration of the antioxidant required to inhibit 50% of the free radicals. A lower value indicates higher potency. | Low |

| Trolox Equivalent Antioxidant Capacity (TEAC) | Expresses the antioxidant capacity of a compound relative to the standard antioxidant, Trolox. | High |

| Rate Constant (kinh) | The kinetic measure of how quickly the antioxidant reacts with and neutralizes free radicals. | High |

The structure of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) is optimized for these parameters. The electron-donating alkyl groups (tert-butyl and ethylene) lower the O-H BDE, while the extensive steric hindrance and resonance stabilization of the resulting phenoxyl radical ensure that the subsequent steps are efficient and do not lead to pro-oxidant effects.

Conclusion

4,4'-Ethylenebis(2,6-di-tert-butylphenol) is a premier synthetic antioxidant whose mechanism is a textbook example of structure-function relationships in chemistry. Its efficacy is rooted in the synergistic interplay between its reactive phenolic hydroxyl groups and the protective steric bulk of its di-tert-butyl substituents. By efficiently neutralizing free radicals through a hydrogen atom transfer mechanism and forming a highly stabilized, unreactive phenoxyl radical, it effectively terminates oxidative chain reactions. The bisphenolic structure further enhances its capacity, allowing a single molecule to combat multiple radical threats. The robust experimental protocols detailed herein provide the necessary framework for researchers to quantify and validate this potent antioxidant activity, ensuring its reliable application in the development of stabilized materials and novel therapeutic strategies.

References

-

Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis. Available from: [Link]

-

Zheng, J., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Institutes of Health (NIH). Available from: [Link]

-

Shahidi, F., & Ambigaipalan, P. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. Available from: [Link]

-

Alfassi, Z. B. (n.d.). Transient Phenoxyl Radicals: Formation and Properties in Aqueous Solutions. Available from: [Link]

-

Frontiers. (2022, April 3). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Available from: [Link]

-

National Institutes of Health (NIH). (2022, April 4). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Available from: [Link]

-

ResearchGate. (n.d.). Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism. Available from: [Link]

-

Royal Society of Chemistry. (2022, June 9). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. Available from: [Link]

-

Weng, X. C., & Huang, Y. (n.d.). Relationship structure-antioxidant activity of hindered phenolic compounds. ResearchGate. Available from: [Link]

-

Health Sciences. (n.d.). Phenoxyl radicals: Significance and symbolism. Available from: [Link]

-

MDPI. (n.d.). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Available from: [Link]

-

Semantic Scholar. (n.d.). Sterically Hindered Phenols as Antioxidant. Available from: [Link]

-

ResearchGate. (n.d.). Resonance stabilization of phenoxy radical. Available from: [Link]

-

MDPI. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Available from: [Link]

-

Ingold, K. U., & Lusztyk, J. (n.d.). The surprisingly high reactivity of phenoxyl radicals. NRC Publications Archive. Available from: [Link]

-

MDPI. (n.d.). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Available from: [Link]

-

MDPI. (n.d.). Development of Curcumin-Loaded Nanoemulsions for Fortification and Stabilization of Dairy Beverages. Available from: [Link]

-

ResearchGate. (n.d.). Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. Available from: [Link]

-

LookChem. (n.d.). Cas 1516-94-5, 4,4'-Ethylenebis(2,6-ditert-butylphenol). Available from: [Link]

-

ResearchGate. (n.d.). Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. Available from: [Link]

-

ResearchGate. (n.d.). HPTLC quantification of 4, 4'-methylene bis (2,6-di-tert-butyl phenol) in flax microgreen extracts and its anticancer potential against prostate cancer. Available from: [Link]

-

PubChem. (n.d.). 4,4'-Methylenebis(2,6-di-tert-butylphenol). Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. Available from: [Link]

-

Diva-Portal.org. (n.d.). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Available from: [Link]

-

Unibo. (2023, October 20). Molecular structure and internal dynamics of the antioxidant 2,6-di-tert-butylphenol. Available from: [Link]

-

ResearchGate. (n.d.). Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. Available from: [Link]

-

PubChem. (n.d.). 4,4'-(1,2-Ethanediyl)bis(2,6-bis(1,1-dimethylethyl)phenol). Available from: [Link]

- NIST WebBook. (n.d.). Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)-. Available from: https://webbook.nist.gov/cgi/cbook.cgi?ID=C118821&Type=IR-SPEC&Index=1

-

Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available from: [Link]

Sources

thermal stability of 4,4'-Ethylenebis(2,6-di-tert-butylphenol)